

# Application Note & Protocol: Quantification of Uvariol using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Uvariol*

Cat. No.: *B12415029*

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Disclaimer: This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of **uvariol**. As no standardized, publicly available, validated method for this specific analyte was identified, the following protocol is a comprehensive template based on established methodologies for the analysis of similar flavonoid compounds. This method will require optimization and full validation by the end-user to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[1][2][3]

## Introduction

**Uvariol**, a flavonoid of interest, requires a reliable and accurate analytical method for its quantification in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[4] [5] This application note provides a detailed protocol for a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of **uvariol**. The protocol covers instrumentation, sample preparation, chromatographic conditions, and key validation parameters.

## Proposed HPLC Method

This method is designed for the separation and quantification of **uvariol** using a reversed-phase C18 column.

## Instrumentation and Chromatographic Conditions

Parameter	Proposed Condition
HPLC System	Quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Phosphoric acid in Water B: Acetonitrile
Gradient Elution	0-5 min: 20% B 5-25 min: 20-21% B 25-45 min: 21-50% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	280 nm (or optimal wavelength determined by UV scan of uvariol standard)

## Experimental Protocols

### Preparation of Standard Solutions

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **uvariol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

### Sample Preparation (from Plant Material)

- **Extraction:**
  - Weigh 1 g of dried and powdered plant material.

- Perform extraction using a suitable method such as sonication or Soxhlet extraction with methanol as the solvent.
- For sonication, place the plant material in a flask with 20 mL of methanol and sonicate for 30 minutes.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (e.g., 5 mL).
- Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

## Method Validation Parameters (Hypothetical Data)

The following table summarizes the key validation parameters and hypothetical performance data for the proposed HPLC method, based on ICH guidelines.

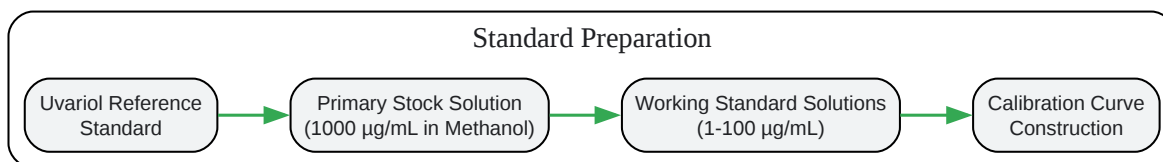
Parameter	Specification	Hypothetical Result
Retention Time (tR)	Consistent retention time for uvariol	~15.2 min
Linearity (Correlation Coefficient, $r^2$ )	$r^2 \geq 0.999$	0.9995
Range	1 - 100 µg/mL	1 - 100 µg/mL
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.2 µg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.7 µg/mL
Accuracy (% Recovery)	98 - 102%	99.5%
Precision (% RSD)	$\leq 2\%$	$< 1.5\%$

## Visualizations



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Caption: Experimental workflow for **uvarioli** quantification.



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Caption: Workflow for the preparation of standard solutions.

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